molecular formula C25H22ClNO3 B13371516 3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B13371516
M. Wt: 419.9 g/mol
InChI Key: XBUQAVFKFHAQPA-UHFFFAOYSA-N
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Description

3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with phenylacetic acid to form an intermediate, which is then cyclized to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, including the modulation of signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
  • **3-[2-(2-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H22ClNO3

Molecular Weight

419.9 g/mol

IUPAC Name

3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)indol-2-one

InChI

InChI=1S/C25H22ClNO3/c26-21-14-6-4-12-19(21)23(28)17-25(30)20-13-5-7-15-22(20)27(24(25)29)16-8-11-18-9-2-1-3-10-18/h1-7,9-10,12-15,30H,8,11,16-17H2

InChI Key

XBUQAVFKFHAQPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4Cl)O

Origin of Product

United States

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